molecular formula C8H11BFNO4 B3060292 5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid CAS No. 2096341-69-2

5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid

Cat. No.: B3060292
CAS No.: 2096341-69-2
M. Wt: 214.99
InChI Key: HUXCOQTYJCGMST-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid: is a boronic acid derivative with the molecular formula C8H11BFNO4 . It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The presence of both fluorine and boronic acid groups makes it a versatile intermediate for various chemical reactions, including cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-Fluoro-2-(2-methoxyethoxy)pyridine.

    Borylation Reaction: The pyridine derivative undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures.

    Purification: The crude product is purified using techniques like column chromatography to obtain the desired boronic acid derivative with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), and elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is employed in the development of advanced materials, including polymers and electronic devices.

    Chemical Biology: It serves as a tool for studying biological processes and pathways, especially those involving boron-containing compounds.

    Catalysis: The compound is used in catalytic processes to facilitate various organic transformations.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid depends on its application:

    Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

    Biological Applications: The compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxypyridine-4-boronic acid
  • 2-(2-Methoxyethoxy)pyridine-4-boronic acid
  • 5-Fluoro-4-pyridinylboronic acid

Uniqueness

5-Fluoro-2-(2-methoxyethoxy)pyridine-4-boronic acid is unique due to the presence of both fluorine and boronic acid groups, which enhance its reactivity and versatility in various chemical reactions. The methoxyethoxy group also provides additional functionalization possibilities, making it a valuable intermediate in complex organic syntheses.

Properties

IUPAC Name

[5-fluoro-2-(2-methoxyethoxy)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BFNO4/c1-14-2-3-15-8-4-6(9(12)13)7(10)5-11-8/h4-5,12-13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXCOQTYJCGMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)OCCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187464
Record name Boronic acid, B-[5-fluoro-2-(2-methoxyethoxy)-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096341-69-2
Record name Boronic acid, B-[5-fluoro-2-(2-methoxyethoxy)-4-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-fluoro-2-(2-methoxyethoxy)-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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